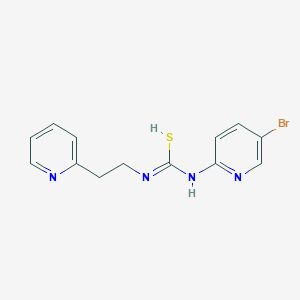

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid

Descripción

Bifonazole . Bifonazole is an imidazole antifungal drug used primarily in the form of ointments. It was patented in 1974 and approved for medical use in 1983 . Bifonazole is known for its effectiveness in treating fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Propiedades

IUPAC Name |

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCFDYZWQYGULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bifonazole involves several key steps:

Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride to form 4-phenylbenzophenone.

Reduction: The 4-phenylbenzophenone is reduced using sodium borohydride to produce the corresponding alcohol.

Halogenation: The alcohol is then halogenated using thionyl chloride.

Amination: Finally, the halogenated compound reacts with imidazole to form Bifonazole.

Industrial Production Methods

Industrial production of Bifonazole follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Bifonazole undergoes several types of chemical reactions, including:

Oxidation: Bifonazole can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Reduction: The reduction of intermediates is a crucial step in its synthesis.

Substitution: Halogenation and subsequent substitution with imidazole are key steps in its synthesis.

Common Reagents and Conditions

Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride.

Reduction: Sodium borohydride.

Halogenation: Thionyl chloride.

Amination: Imidazole.

Major Products Formed

The major product formed from these reactions is Bifonazole itself, with intermediates such as 4-phenylbenzophenone and its reduced alcohol form.

Aplicaciones Científicas De Investigación

Bifonazole has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying imidazole-based antifungal agents.

Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit other biological pathways.

Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, ringworm, and jock itch.

Industry: Employed in the formulation of antifungal creams and ointments.

Mecanismo De Acción

Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points:

Transformation of 24-methylendihydrolanosterol to desmethylsterol: .

Inhibition of HMG-CoA: . This dual mode of action enables Bifonazole to have fungicidal properties against dermatophytes, distinguishing it from other antifungal drugs.

Comparación Con Compuestos Similares

Similar Compounds

Clotrimazole: Another imidazole antifungal, but with a different mechanism of action.

Miconazole: Similar in structure but used for different types of fungal infections.

Ketoconazole: A broader spectrum antifungal with additional systemic uses.

Uniqueness

Bifonazole’s dual inhibition of ergosterol biosynthesis makes it unique among antifungal agents. Its ability to act at two different points in the biosynthesis pathway provides a more comprehensive antifungal effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.